cis-4-Amino-1-boc-3-hydroxypiperidine chemical properties
cis-4-Amino-1-boc-3-hydroxypiperidine chemical properties
An In-Depth Technical Guide to cis-4-Amino-1-boc-3-hydroxypiperidine: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable design element. This guide focuses on a specific, functionalized derivative, cis-4-Amino-1-boc-3-hydroxypiperidine, a chiral building block with significant potential in the synthesis of complex molecular architectures. The presence of three distinct functional groups—a Boc-protected secondary amine, a primary amine, and a hydroxyl group—with defined cis stereochemistry offers a versatile platform for synthetic elaboration. This document provides a detailed examination of its chemical properties, reactivity, synthetic considerations, and strategic applications for researchers and scientists in the field of drug development.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a synthetic building block is critical for its effective use in multi-step synthesis. These properties dictate solubility, reactivity, and purification strategies.
Chemical and Physical Properties
The properties of cis-4-Amino-1-boc-3-hydroxypiperidine are primarily dictated by its piperidine core, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the polar amino and hydroxyl functionalities. While specific experimental data for the cis isomer is not as widely published as its trans counterpart, the core attributes can be reliably established.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₀H₂₀N₂O₃ | Consistent for both cis and trans isomers.[1] |
| Molecular Weight | 216.28 g/mol | Consistent for both cis and trans isomers.[1] |
| IUPAC Name | tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate (representative enantiomer) | The cis configuration implies a (3R,4S) or (3S,4R) relationship. |
| Appearance | Expected to be a white to off-white solid | Based on analogous compounds like the trans isomer.[2] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; limited solubility in water and non-polar solvents like hexanes. | Inferred from its functional groups. The polar NH₂ and OH groups enhance solubility in polar organic solvents, while the Boc group and carbon backbone provide some lipophilicity. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the molecule after synthesis or before use.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and the conformationally restricted piperidine ring. Key expected signals include:
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A large singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
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A series of multiplets in the 1.5-4.0 ppm range corresponding to the piperidine ring protons. The protons adjacent to the nitrogen, oxygen, and primary amine will be shifted downfield. The coupling constants between the protons at C3 and C4 would be crucial for confirming the cis relationship.
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¹³C NMR: The carbon spectrum would show ten distinct signals, including a characteristic signal for the Boc carbonyl at ~155 ppm and the quaternary carbon of the Boc group at ~80 ppm. The carbons of the piperidine ring would appear between 25-70 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a prominent ion at m/z 217.15 [M+H]⁺. Fragmentation may involve the loss of the Boc group (100 amu) or isobutylene (56 amu).
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Infrared (IR) Spectroscopy: The spectrum would be characterized by broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region. A strong C=O stretch for the Boc carbonyl group would be visible around 1680-1700 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The synthetic value of cis-4-Amino-1-boc-3-hydroxypiperidine lies in the orthogonal reactivity of its three primary functional groups. The Boc group is a stable, acid-labile protecting group, allowing the other functionalities to be manipulated selectively.
Caption: Reactivity map of cis-4-Amino-1-boc-3-hydroxypiperidine.
Boc Group Deprotection
The Boc group is robust under a wide range of conditions but can be cleanly removed with strong acid, liberating the piperidine ring nitrogen for further functionalization. This is a common final step or penultimate step in a synthetic sequence.
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
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Dissolution: Dissolve cis-4-Amino-1-boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
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Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The volume of TFA is typically 20-50% of the DCM volume.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected piperidine.
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Neutralization & Extraction: Dissolve the residue in water and basify to pH >10 with a strong base (e.g., 2M NaOH). Extract the free amine into an organic solvent like DCM or ethyl acetate (3x).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Reactions of the C4-Amino Group
The primary amine at the C4 position is a potent nucleophile, making it an ideal handle for introducing diversity.
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Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form stable amides and sulfonamides.
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Reductive Amination: Can be reacted with aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines. This is a cornerstone reaction in library synthesis for drug discovery.
Reactions of the C3-Hydroxyl Group
The secondary hydroxyl group can be functionalized in several ways, although it is less reactive than the primary amine.
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Oxidation: Can be oxidized to the corresponding ketone using standard reagents like pyridinium chlorochromate (PCC), or under Swern or Dess-Martin periodinane conditions.[3]
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Etherification: Can be converted to an ether, for example, via the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
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Esterification: Can be acylated to form esters using acyl chlorides or anhydrides, typically in the presence of a base and catalyst like 4-dimethylaminopyridine (DMAP).
Synthetic Strategies and Stereocontrol
The synthesis of specifically the cis isomer requires a carefully planned, stereocontrolled approach. General strategies for related 3-hydroxypiperidines often start from precursors like 3-hydroxypyridine or N-Boc-3-piperidone.[4][5] Biocatalytic methods using ketoreductase enzymes are increasingly employed to achieve high enantioselectivity in the reduction of piperidone precursors to a specific chiral alcohol.[5][6]
Sources
- 1. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 [smolecule.com]
- 2. trans-4-Amino-1-Boc-3-hydroxypiperidine 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]
- 3. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]
- 4. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
